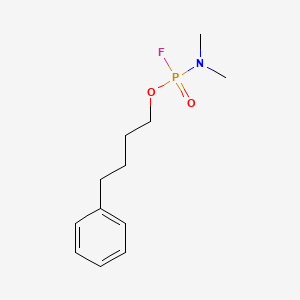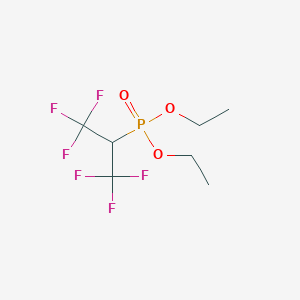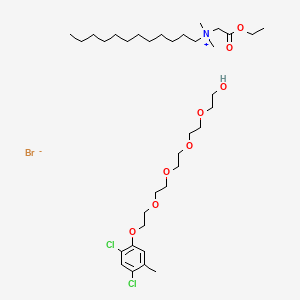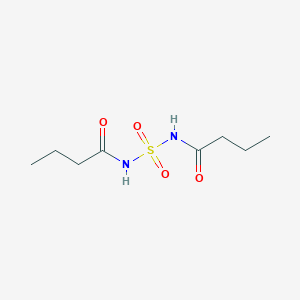
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester is an organophosphorus compound It is characterized by the presence of a phosphonofluoridic acid moiety esterified with a 4-phenylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester typically involves the esterification of dimethyl phosphonofluoridate with 4-phenylbutanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester. Common reagents used in this synthesis include a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into phosphonofluoridic acid derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonofluoridic acid compounds, and substituted esters with different functional groups.
Applications De Recherche Scientifique
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of neurological disorders.
Industry: It is used in the development of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. The pathways involved include the inhibition of enzyme activity and subsequent effects on neurotransmitter levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl methylphosphonofluoridate: Similar in structure but with a cyclohexyl group instead of a 4-phenylbutyl group.
Ethyl methylphosphonofluoridate: Contains an ethyl group instead of a 4-phenylbutyl group.
Isopropyl methylphosphonofluoridate: Features an isopropyl group in place of the 4-phenylbutyl group.
Uniqueness
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. The presence of the 4-phenylbutyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target enzymes.
Propriétés
Numéro CAS |
85473-37-6 |
|---|---|
Formule moléculaire |
C12H19FNO2P |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
N-[fluoro(4-phenylbutoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C12H19FNO2P/c1-14(2)17(13,15)16-11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |
Clé InChI |
XLAFOXWDFXULNB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=O)(OCCCCC1=CC=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)

![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)



![2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B14416794.png)
![4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)](/img/structure/B14416795.png)



